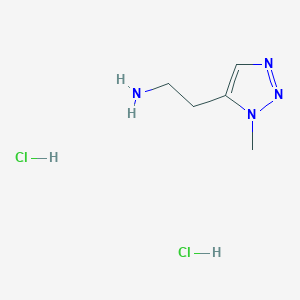![molecular formula C15H10ClN3OS3 B2460246 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862973-98-6](/img/structure/B2460246.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3OS3 and its molecular weight is 379.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are the COX-1, COX-2, and 5-LOX enzymes . These enzymes play a crucial role in the inflammatory response. COX-2, in particular, is a key enzyme in the production of prostaglandins, which are lipid compounds that mediate inflammation .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . This means it can effectively prevent COX-2 from producing prostaglandins, thereby reducing inflammation.
Biochemical Pathways
By inhibiting COX-2, the compound disrupts the arachidonic acid pathway, which is responsible for the production of prostaglandins . This results in a decrease in prostaglandin levels, leading to a reduction in inflammation.
Pharmacokinetics
suggests it may have good bioavailability. Compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in a reduction of inflammation. This makes the compound potentially useful in the treatment of conditions characterized by inflammation .
Biochemical Analysis
Biochemical Properties
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine has been found to interact with several enzymes, proteins, and other biomolecules. In particular, it has been shown to inhibit the enzymes COX-1, COX-2, and 5-LOX, which are involved in the inflammatory response . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine on cells are primarily related to its anti-inflammatory properties. By inhibiting the aforementioned enzymes, this compound can reduce the production of inflammatory mediators, thereby influencing cell signaling pathways and gene expression related to inflammation . This can have a significant impact on cellular metabolism, particularly in cells involved in the immune response .
Molecular Mechanism
The molecular mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine involves its interaction with the enzymes COX-1, COX-2, and 5-LOX. By binding to these enzymes, the compound inhibits their activity, leading to a decrease in the production of inflammatory mediators . This can result in changes in gene expression and cellular signaling pathways, thereby influencing the overall inflammatory response .
Dosage Effects in Animal Models
The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-4-methoxybenzo[d]thiazol-2-amine in animal models have been found to vary with dosage . At concentrations of 5, 10, and 20 mg/kg body weight, the compound was found to have significant anti-inflammatory and analgesic effects .
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3OS3/c1-20-9-3-2-4-11-13(9)18-15(23-11)19-14-17-8(7-21-14)10-5-6-12(16)22-10/h2-7H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZFXVDGYMHEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-bromophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2460165.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazole-3-carbonyl)piperidine-4-carboxamide](/img/structure/B2460167.png)

![2-(4-chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone](/img/structure/B2460171.png)
![N-(2-ethoxyphenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2460177.png)
![2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2460178.png)
![3-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2460180.png)
![N-(4-chlorophenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2460181.png)
![2-(4-chlorobenzamido)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2460182.png)
![N-(6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2-methoxybenzyl)amine](/img/structure/B2460183.png)
![2-[(5-Cyanopyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2460184.png)
![7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B2460186.png)
